

# Introduction: The Pyrazole Scaffold as a Privileged Structure

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## Compound of Interest

**Compound Name:** 1-methyl-1H-pyrazole-4-carboxylic acid

**Cat. No.:** B1197353

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In the landscape of modern medicinal and agricultural chemistry, the pyrazole nucleus stands out as a "privileged scaffold."<sup>[1][2]</sup> This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of biologically active molecules.<sup>[3][4]</sup> Its structural rigidity, capacity for hydrogen bonding, and the diverse substitution patterns it allows have made it a feature in numerous therapeutic agents and advanced agrochemicals.<sup>[1][5]</sup>

This guide focuses on a key derivative: **1-methyl-1H-pyrazole-4-carboxylic acid** (CAS 5952-92-1). This molecule is not merely another heterocyclic compound; it is a critical building block and synthetic intermediate. Its utility spans from the creation of potent kinase inhibitors for oncology to the development of next-generation fungicides that protect global crop yields.<sup>[6][7]</sup> We will explore its fundamental properties, proven synthetic routes, key applications, and the necessary protocols for its safe and effective use in a research setting.

## Core Chemical & Physical Properties

Understanding the fundamental characteristics of a compound is the bedrock of its application. **1-Methyl-1H-pyrazole-4-carboxylic acid** is a stable, solid organic compound under ambient conditions. Its structure features the N-methylated pyrazole ring, which enhances its metabolic stability and modulates its electronic properties, and a carboxylic acid group at the 4-position, providing a crucial handle for synthetic elaboration.

Property	Value	Source(s)
CAS Number	5952-92-1	[8][9]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[10]
Molecular Weight	126.11 g/mol	[10][11]
IUPAC Name	1-methylpyrazole-4-carboxylic acid	[11]
Appearance	White to light yellow solid/powder	[12]
Melting Point	~207 °C	[10]
SMILES	CN1C=C(C=N1)C(=O)O	[11]
InChIKey	UPPPWUOZCSMDTR-UHFFFAOYSA-N	[11]

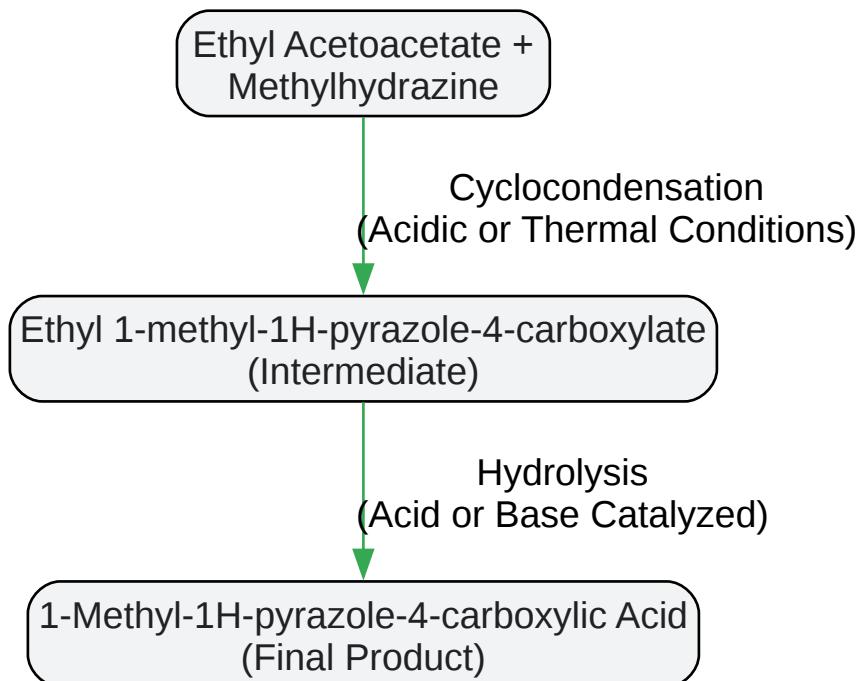
## Synthesis & Mechanistic Rationale

The synthesis of **1-methyl-1H-pyrazole-4-carboxylic acid** is well-established, with the most common and industrially relevant routes proceeding via a pyrazole ester intermediate. The choice of method often depends on the desired scale, available starting materials, and tolerance for specific reaction conditions.

## Pathway I: Classical Cyclocondensation & Hydrolysis

This trusted, two-step method remains a cornerstone for preparing pyrazole-4-carboxylic acids. It relies on the robust reaction between a  $\beta$ -dicarbonyl compound equivalent and a hydrazine derivative.[6]

Workflow: Cyclocondensation followed by Hydrolysis

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Caption: Synthetic pathway via ester intermediate.

- Step 1: Cyclocondensation. The synthesis begins with the reaction of a  $\beta$ -keto ester, such as ethyl acetoacetate, with methylhydrazine.<sup>[6]</sup> This reaction proceeds under either thermal or acidic conditions to form the pyrazole core, yielding the corresponding ethyl 1-methyl-1H-pyrazole-4-carboxylate. The regioselectivity (i.e., the position of the methyl group on the nitrogen) is a critical consideration, but this pathway reliably produces the desired N1-methylated isomer.
- Step 2: Hydrolysis. The resulting ester is then hydrolyzed to the carboxylic acid. This can be achieved through either acidic or alkaline conditions. For example, heating with aqueous sulfuric acid (e.g., 50% v/v) at 50–60°C for several hours can achieve yields exceeding 90%.<sup>[6]</sup> Alternatively, base-catalyzed hydrolysis followed by acidic workup is also highly effective.<sup>[13]</sup>

## Pathway II: Vilsmeier-Haack Based Cyclization

An alternative approach involves the Vilsmeier-Haack reaction, a powerful tool for the formylation and cyclization of activated substrates.<sup>[14]</sup> This method can be adapted to

synthesize pyrazole-4-carboxylic acid esters from the hydrazone of  $\beta$ -keto esters.[14][15]

Causality: The Vilsmeier reagent (a chloromethyleniminium ion) is a potent electrophile that attacks the active methylene carbon of the hydrazone.[14] This initiates a cascade of reactions culminating in the formation of the pyrazole ring. This method is particularly valued for its efficiency and can often be accelerated significantly using microwave irradiation, which reduces reaction times and can improve yields.[14]

## Experimental Protocol: Synthesis via Hydrolysis

This protocol details the second step of Pathway I: the hydrolysis of the ester intermediate to the final product. This step is critical and demonstrates a common, high-yielding transformation in organic synthesis.

Objective: To synthesize **1-methyl-1H-pyrazole-4-carboxylic acid** from ethyl 1-methyl-1H-pyrazole-4-carboxylate.

### Materials:

- Ethyl 1-methyl-1H-pyrazole-4-carboxylate
- Sodium Hydroxide (NaOH)
- Deionized Water
- Concentrated Hydrochloric Acid (HCl)
- Diethyl Ether (for washing)
- Round-bottom flask, magnetic stirrer, condenser, ice bath, filtration apparatus

### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting ester (e.g., 10 mmol) in an aqueous solution of sodium hydroxide (e.g., 2 M, 20 mL).
- Hydrolysis: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is

consumed.

- Cooling and Extraction: After completion, cool the reaction mixture to room temperature. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.
- Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify slowly by adding concentrated hydrochloric acid dropwise while stirring. Continue adding acid until the pH is approximately 2-3. A white solid precipitate of **1-methyl-1H-pyrazole-4-carboxylic acid** will form.[13]
- Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts.[13] Dry the product in a vacuum oven to yield the final compound.[13]

**Self-Validation:** The success of this protocol is validated by the precipitation of the product upon acidification, which confirms the conversion of the water-soluble carboxylate salt to the less soluble carboxylic acid. Final purity can be confirmed via melting point analysis and spectroscopic methods (NMR, IR).

## Core Applications in Research & Development

The utility of **1-methyl-1H-pyrazole-4-carboxylic acid** is primarily as a versatile intermediate. Its bifunctional nature—a nucleophilic pyrazole ring and an electrophilic carboxylic acid—allows for its incorporation into a wide range of larger, more complex molecules.

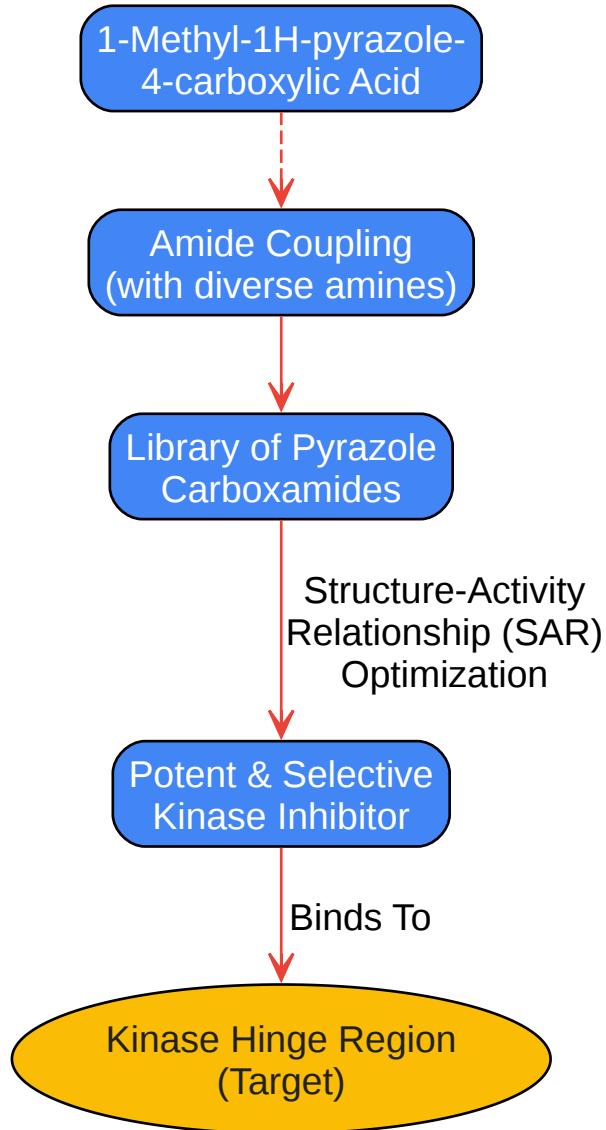
## Drug Discovery: A Scaffold for Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[7] The pyrazole scaffold is a well-established "hinge-binding" motif in many FDA-approved kinase inhibitors.[2]

**Mechanism of Action:** The nitrogen atoms of the pyrazole ring can form key hydrogen bonds with the amino acid backbone in the "hinge region" of the kinase ATP-binding pocket, a critical anchoring interaction for potent inhibition. The carboxylic acid group of CAS 5952-92-1 serves as a primary point for modification, typically via amidation, to generate libraries of compounds.

These amide derivatives can then be tailored to interact with other regions of the ATP pocket, thereby optimizing potency and selectivity for the target kinase.[7][16][17]

Logical Relationship: From Building Block to Kinase Inhibitor



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Caption: Workflow for developing pyrazole-based kinase inhibitors.

Studies have shown that pyrazole carboxamides and carboxylic acids can effectively inhibit kinases such as CK2, AKT1, and PKA, and induce cell cycle arrest in cancer cell lines like MCF-7.[7]

## Agrochemicals: Precursor to SDHI Fungicides

In agriculture, this compound and its close analogues are vital intermediates for producing succinate dehydrogenase inhibitor (SDHI) fungicides.[\[6\]](#)[\[18\]](#) These fungicides work by blocking a key enzyme in the mitochondrial respiratory chain of fungal pathogens, effectively halting their energy production.[\[6\]](#) The 3-(difluoromethyl)-**1-methyl-1H-pyrazole-4-carboxylic acid** analogue, for instance, is a key intermediate for blockbuster fungicides like bixafen, fluxapyroxad, and isopyrazam.[\[18\]](#)[\[19\]](#) The core pyrazole-carboxamide structure is essential for the fungicidal activity.

## Safety, Handling, and Storage

As a laboratory chemical, **1-methyl-1H-pyrazole-4-carboxylic acid** requires proper handling to ensure personnel safety.

### Hazard Identification:

- GHS Classification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[\[8\]](#)[\[11\]](#)
- Signal Word: Warning[\[8\]](#)
- Pictogram: GHS07 (Exclamation Mark)

### Recommended Handling Procedures:

- Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[\[8\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[\[8\]](#)[\[20\]](#)
- Hygiene: Wash hands thoroughly after handling. Avoid breathing dust.[\[8\]](#)[\[20\]](#)
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperature is 2°C - 8°C.[\[10\]](#)

## Conclusion

**1-Methyl-1H-pyrazole-4-carboxylic acid** is far more than a simple catalog chemical. It is a strategically important building block whose value is demonstrated in its widespread application in both pharmaceutical and agrochemical R&D. Its robust and scalable synthesis, coupled with the proven biological activity of its derivatives, ensures its continued relevance. For researchers in drug discovery and crop protection, a thorough understanding of this molecule's properties, synthesis, and handling is essential for leveraging its full potential to create novel and impactful chemical entities.

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